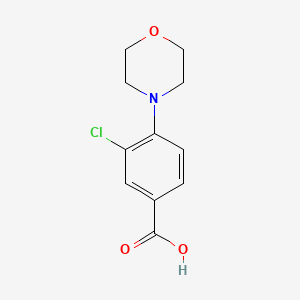

3-Chloro-4-morpholinobenzoic acid

Description

Significance of Aryl Carboxylic Acid Scaffolds in Modern Drug Discovery

Aryl carboxylic acid scaffolds are a cornerstone of modern drug discovery. The carboxylic acid functional group is a key feature in a vast number of endogenous molecules, such as amino acids, and is present in over 450 marketed drugs worldwide. nih.gov Its prevalence is due to its ability to act as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov The acidity of the carboxyl group, combined with its capacity to form strong electrostatic and hydrogen bond interactions, makes it a highly effective anchor for binding to biological targets like enzymes and receptors. nih.govnumberanalytics.com

In drug design, the incorporation of a carboxylic acid moiety can serve several strategic purposes numberanalytics.com:

Enhancing Solubility and Bioavailability: The group can improve a molecule's solubility in aqueous environments, which is often crucial for drug absorption and distribution in the body.

Modulating Pharmacological Activity: It can be a key determinant in how strongly and selectively a drug binds to its target. numberanalytics.com

Improving Metabolic Stability: While sometimes a liability, the group's presence can be tuned to optimize a drug's metabolic profile. nih.gov

The development of novel catalytic methods, such as metallaphotoredox catalysis, has further expanded the utility of aryl carboxylic acids, allowing for their late-stage functionalization. acs.org This enables chemists to rapidly generate diverse libraries of compounds from a common carboxylic acid-containing starting material, accelerating the discovery of lead compounds and the optimization of drug candidates. longdom.org

Historical Context of 3-Chloro-4-morpholinobenzoic Acid's Emergence in Synthetic Design

The emergence of this compound as a valued synthetic intermediate is not tied to a single discovery but rather to the growing appreciation of its constituent parts in medicinal chemistry. The morpholine (B109124) ring, in particular, is now widely recognized as a "privileged structure." nih.govresearchgate.net This term is used for molecular scaffolds that are able to bind to multiple biological targets with high affinity, making them a recurring feature in successful drugs.

The morpholine heterocycle offers several advantages in drug design nih.govresearchgate.netacs.org:

Favorable Physicochemical Properties: It can improve solubility and provide a desirable balance between lipophilic and hydrophilic character. acs.org

Metabolic Stability: The morpholine ring can enhance metabolic stability and improve a compound's pharmacokinetic profile. nih.govresearchgate.net

Potency and Selectivity: It can be an integral part of a pharmacophore, forming key interactions with a biological target to increase potency and selectivity. nih.govresearchgate.net

As medicinal chemists increasingly sought to incorporate these favorable properties into new drug candidates, building blocks like this compound became strategically important. The compound provides a ready-made scaffold containing the desirable morpholine ring attached to a versatile aryl carboxylic acid handle, which can be readily used in subsequent synthetic steps.

Overview of its Strategic Role as a Key Synthetic Intermediate for Bioactive Compounds

The primary strategic role of this compound is to serve as a key building block for creating a wide array of more complex molecules with potential therapeutic applications. pharmint.netmdpi.com Its structure is pre-functionalized with features known to be beneficial for biological activity and drug-like properties. The carboxylic acid group provides a reactive site for amide bond formation, a common linkage in many pharmaceutical compounds.

The synthesis of various bioactive compounds, including those with potential antibacterial and anticancer activities, often involves the use of substituted benzoic acids as starting materials. mdpi.comresearchgate.net For example, derivatives of quinazoline, which have shown promise as anticancer agents, can be synthesized from appropriately substituted precursors. researchgate.net The presence of the chloro and morpholino groups on the this compound ring allows chemists to precisely control the electronic and steric properties of the final product, which is critical for optimizing its interaction with a specific biological target.

The compound is used in the synthesis of inhibitors for various enzymes and as a scaffold for developing agents targeting a range of diseases. Its utility lies in its ability to be incorporated into larger molecules, where the 3-chloro-4-morpholinophenyl moiety confers specific properties essential for the final compound's biological function.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 26586-20-9 | glpbio.comsigmaaldrich.com |

| Molecular Formula | C11H12ClNO3 | glpbio.comsigmaaldrich.com |

| Molecular Weight | 241.67 g/mol | glpbio.comsigmaaldrich.com |

| IUPAC Name | 3-chloro-4-morpholin-4-ylbenzoic acid | sigmaaldrich.com |

| Physical Form | White to yellow solid | sigmaaldrich.com |

| Purity | ≥97% | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDHVZCNDDAJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 4 Morpholinobenzoic Acid

Strategies for the Preparation of 3-Chloro-4-morpholinobenzoic Acid

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach capitalizes on the reactivity of di-halogenated benzoic acids with morpholine (B109124). A highly plausible and efficient starting material for this synthesis is 3-chloro-4-fluorobenzoic acid.

The rationale for selecting 3-chloro-4-fluorobenzoic acid lies in the well-established principles of SNAr reactions. The fluorine atom, being the most electronegative halogen, is an excellent leaving group in this context, particularly when the aromatic ring is activated by an electron-withdrawing group. The carboxylic acid moiety at the para position to the fluorine atom provides the necessary activation for the aromatic ring, facilitating the nucleophilic attack by morpholine.

The proposed synthetic transformation is outlined below:

Reaction Scheme: Starting Material: 3-Chloro-4-fluorobenzoic acid Reagent: Morpholine Product: this compound Byproduct: Hydrogen fluoride

This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may be facilitated by the use of a base to neutralize the hydrogen fluoride byproduct. The temperature of the reaction is a critical parameter that is optimized to ensure a reasonable reaction rate without promoting side reactions.

Utilization as a Core Building Block in Complex Molecule Synthesis

The presence of three distinct functional regions—the carboxylic acid moiety, the chlorinated aromatic ring, and the morpholine ring—makes this compound a valuable and versatile building block for the synthesis of a diverse array of complex molecules.

Amidation Reactions for the Formation of Amide Derivatives

The carboxylic acid group of this compound is readily converted to a wide range of amide derivatives. This transformation is of significant interest in drug discovery, as the amide bond is a key structural feature in many biologically active compounds. Standard peptide coupling reagents are effectively employed for this purpose.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt). fishersci.co.uk These reagents activate the carboxylic acid, facilitating its reaction with a primary or secondary amine to form the corresponding amide.

Table 1: Common Coupling Agents for Amide Synthesis

| Coupling Agent | Abbreviation | Activating Agent |

| N,N'-Dicyclohexylcarbodiimide | DCC | HOBt |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | - |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | - |

The choice of coupling agent and reaction conditions can be tailored to the specific amine being used and the desired purity of the final product.

Esterification and Coupling Reactions Involving the Carboxyl Moiety

The carboxylic acid functionality can also be a site for esterification and other coupling reactions. Ester derivatives of this compound can be synthesized through various methods, with the Fischer-Speier esterification being a classic approach. masterorganicchemistry.com This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com

Alternatively, milder conditions can be employed using coupling agents similar to those used in amidation, such as DCC, in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (DMAP). orgsyn.org

Beyond esterification, the carboxyl group can participate in transition metal-catalyzed cross-coupling reactions. ruhr-uni-bochum.dersc.org For instance, the carboxylic acid can be converted into an activated derivative, which can then be coupled with various organometallic reagents to form new carbon-carbon bonds.

Strategic Modifications at the Aromatic and Morpholine Ring Systems

Further diversification of the this compound scaffold can be achieved by targeting the aromatic and morpholine rings. The chlorine substituent on the aromatic ring can be replaced through various nucleophilic substitution reactions, although this typically requires harsh conditions or metal catalysis.

More strategically, directed C-H activation methodologies can be employed to introduce new functional groups at specific positions on the aromatic ring. nih.gov For instance, iridium-catalyzed ortho-amination can introduce an amino group adjacent to the carboxylic acid, providing a handle for further derivatization. nih.gov The electronic properties of the aromatic ring can also be modulated by the introduction of electron-donating or electron-withdrawing groups, which can influence the biological activity of the resulting molecules. rsc.orgresearchgate.net

The morpholine ring also presents opportunities for modification. While the ring itself is generally stable, the nitrogen atom can be quaternized, or the ring can be opened under specific conditions to reveal new functional groups.

Stereochemical Considerations in the Synthesis of Derivatives

The parent compound, this compound, is achiral. However, its derivatives can possess stereocenters, leading to the formation of enantiomers or diastereomers. The introduction of chirality is a critical consideration in the synthesis of biologically active molecules, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. nih.gov

Asymmetric Synthesis Approaches for Enantiopure Derivatives

The synthesis of enantiomerically pure derivatives of this compound is a critical step for investigating their stereospecific interactions in biological systems. Asymmetric synthesis provides a direct route to such compounds, avoiding the loss of 50% of the material inherent in the resolution of racemic mixtures. wikipedia.org Several established strategies in asymmetric synthesis can be applied to introduce chirality into derivatives of this scaffold.

One common approach is the use of chiral auxiliaries . These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct a stereoselective transformation. For instance, the carboxylic acid moiety of a this compound precursor could be coupled with a chiral alcohol to form a diastereomeric ester. Subsequent reactions at a prochiral center would be influenced by the steric hindrance of the auxiliary, leading to the preferential formation of one diastereomer. The auxiliary is then cleaved to yield the desired enantiopure product.

Asymmetric catalysis represents a more efficient method, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. This can be achieved through various catalytic modes:

Metal-based catalysis: Transition metal complexes with chiral ligands are widely used for a range of asymmetric transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Organocatalysis: The use of small chiral organic molecules as catalysts has gained prominence. For example, chiral amines, such as proline and its derivatives, can catalyze asymmetric aldol or Michael reactions on substrates derived from this compound. nih.gov Similarly, chiral phosphoric acids can act as Brønsted acid catalysts in various enantioselective transformations.

The chiral pool approach is another viable strategy, which utilizes readily available, inexpensive enantiopure natural products like amino acids or terpenes as starting materials. tcichemicals.com A synthetic route would be designed to convert these chiral precursors into the target derivatives of this compound, preserving the initial stereochemistry.

| Asymmetric Strategy | Principle | Advantages | Disadvantages |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | High diastereoselectivity, predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary; stoichiometric use of the chiral auxiliary. |

| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of enantiomerically enriched product. | High efficiency (catalytic amounts of chiral material); broad substrate scope for many reactions. | Catalyst development can be complex and expensive; optimization of reaction conditions is often required. |

| Chiral Pool Synthesis | Utilizes readily available enantiopure natural products as starting materials. | Access to enantiomerically pure compounds; well-defined starting stereochemistry. | Limited to the structural motifs available from the chiral pool; may require lengthy synthetic sequences. |

Chiral Resolution Techniques for Enantiomeric Separation

When a racemic mixture of a chiral derivative of this compound is obtained, chiral resolution is employed to separate the two enantiomers. wikipedia.org

One of the most common and historically significant methods is diastereomeric salt formation . wikipedia.orgnih.gov This involves reacting the racemic carboxylic acid derivative with an enantiomerically pure chiral base (a resolving agent), such as brucine or a chiral amine, to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.orgnih.gov The separated diastereomeric salts are then treated with acid to liberate the individual enantiomers of the this compound derivative. wikipedia.org

Chiral chromatography is a powerful and widely used technique for both analytical and preparative-scale separation of enantiomers. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common format. The racemic mixture is passed through a column containing the CSP, and the enantiomers exhibit different affinities for the chiral environment, leading to different retention times and their separation.

| Resolution Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and crystallization. | Scalable and cost-effective for large quantities. | Can be time-consuming and requires screening of resolving agents and crystallization conditions; limited to compounds with suitable functional groups for salt formation. |

| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | High resolution and applicable to a wide range of compounds; can be used for both analytical and preparative purposes. | Higher cost of chiral columns and instrumentation; can be less practical for very large-scale separations. |

Isotopic Labeling Strategies for this compound Derivatives

Isotopic labeling involves the incorporation of isotopes, such as deuterium (²H), carbon-14 (¹⁴C), or tritium (³H), into a molecule. This technique is indispensable for studying the metabolic fate and pharmacokinetic properties of drug candidates.

Incorporation of Stable Isotopes (e.g., Deuterium) for Enhanced Metabolic Stability and Pharmacokinetic Profiling

The replacement of one or more hydrogen atoms with deuterium, a stable (non-radioactive) isotope of hydrogen, can be a strategic approach to improve the metabolic profile of a drug candidate. targetmol.com This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. If the C-H bond is cleaved during a rate-limiting step of metabolism, its replacement with a C-D bond can slow down the metabolic process.

For a derivative of this compound, deuterium could be strategically introduced at positions identified as susceptible to metabolic oxidation. This can lead to:

Enhanced metabolic stability : A slower rate of metabolism can increase the half-life of the compound.

Improved pharmacokinetic profile : This may result in increased drug exposure and potentially a reduced dosing frequency.

Deuterium-labeled compounds are also valuable as internal standards in quantitative bioanalysis by mass spectrometry. nih.govscbt.com

Introduction of Radioactive Isotopes (e.g., Carbon-14, Tritium) for Drug and Substrate Tissue Distribution Studies

Radiolabeling with isotopes such as carbon-14 (¹⁴C) and tritium (³H) is a critical tool in drug development for quantitatively assessing the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. wuxiapptec.comopenmedscience.com By introducing a radioactive atom, the compound can be traced and quantified in biological matrices with high sensitivity. wuxiapptec.com

Carbon-14 (¹⁴C) : Due to its long half-life (approximately 5730 years) and the presence of carbon in all organic molecules, ¹⁴C is often the isotope of choice for ADME studies. wuxiapptec.com The synthesis of a ¹⁴C-labeled derivative of this compound would typically involve incorporating a ¹⁴C-containing building block at a metabolically stable position to ensure the radiolabel remains with the core structure of the molecule and its metabolites. openmedscience.com

Tritium (³H) : Tritium is another beta-emitting isotope with a shorter half-life (around 12.3 years) that is also widely used for radiolabeling. wuxiapptec.comnih.gov The introduction of tritium can sometimes be achieved in later stages of a synthesis, for example, through catalytic exchange with tritium gas.

These radiolabeled compounds are essential for conducting quantitative whole-body autoradiography (QWBA) studies in preclinical species, which provide a detailed picture of the tissue distribution of the drug and its metabolites. pharmaron.com

| Isotope | Type | Primary Application | Key Considerations |

| Deuterium (²H) | Stable | To potentially improve metabolic stability (kinetic isotope effect); as an internal standard for mass spectrometry. | The position of labeling is critical and should be at a known site of metabolism. |

| Carbon-14 (¹⁴C) | Radioactive | "Gold standard" for quantitative ADME and mass balance studies. | Synthesis can be complex and requires specialized facilities; the label should be in a metabolically stable position. |

| Tritium (³H) | Radioactive | ADME studies, receptor binding assays. | Potential for isotopic exchange (loss of label); lower energy beta emission compared to ¹⁴C. |

Pharmacological and Biological Research on Derivatives Synthesized from 3 Chloro 4 Morpholinobenzoic Acid

Elucidation of Molecular Targets and Mechanism of Action of Derivatives

The therapeutic effects of these derivatives are primarily attributed to their ability to interact with and inhibit specific components of the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular signaling.

Deubiquitylating Enzyme (DUB) Inhibition

Research has pinpointed deubiquitylating enzymes (DUBs) as a key molecular target for derivatives of 3-chloro-4-morpholinobenzoic acid. These enzymes are responsible for removing ubiquitin tags from proteins, thereby regulating their degradation and function.

A significant breakthrough in this area has been the identification of N-cyano-pyrrolidine derivatives, synthesized from precursors such as this compound, as potent and selective inhibitors of Ubiquitin-Specific Protease 30 (USP30). nih.gov USP30 is a mitochondrial-associated deubiquitylase that plays a crucial role in regulating mitophagy, the selective degradation of damaged mitochondria. life-science-alliance.orgnih.gov

Two notable examples of these inhibitors are USP30i-3 and USP30i-37, which are structurally related compounds derived from the 1-cyano-pyrrolidine scaffold. life-science-alliance.org These compounds have demonstrated high potency in inhibiting USP30 activity. life-science-alliance.org

The inhibitory activity of these derivatives against USP30 has been extensively characterized through various biochemical assays. A common method involves the use of a fluorogenic substrate, ubiquitin-rhodamine 110, where inhibition of USP30-mediated cleavage of this substrate leads to a measurable decrease in fluorescence. acs.orglife-science-alliance.org This assay has been instrumental in determining the potency of inhibitors, with compounds like USP30Inh-1, -2, and -3 exhibiting IC50 values in the nanomolar range (15–30 nM). acs.org

Another powerful tool for characterizing inhibitor engagement is the use of activity-based probes (ABPs), such as Biotin-Ahx-Ub-propargylamide (PA). acs.org These probes form a covalent bond with the active site cysteine of DUBs, allowing for the visualization of target engagement through a band shift on a Western blot. acs.org This technique has confirmed the direct interaction of N-cyano-pyrrolidine derivatives with USP30 in cellular lysates. acs.org

Table 1: Biochemical Data of USP30 Inhibitors

| Inhibitor | Target | IC50 (nM) | Assay Method |

| USP30i-3 | USP30 | <100 | DUB profiler screening |

| USP30i-37 | USP30 | <100 | DUB profiler screening |

| USP30Inh-1 | USP30 | 15-30 | Ubiquitin-Rhodamine 110 Assay |

| USP30Inh-2 | USP30 | 15-30 | Ubiquitin-Rhodamine 110 Assay |

| USP30Inh-3 | USP30 | 15-30 | Ubiquitin-Rhodamine 110 Assay |

| FT385 | USP30 | ~1 | Not Specified |

Modulation of the Ubiquitin-Proteasome System in Cellular Contexts

The inhibition of USP30 by these derivatives has a direct impact on the ubiquitination status of mitochondrial proteins. USP30 is known to counteract the activity of the E3 ubiquitin ligase Parkin, which is responsible for ubiquitinating damaged mitochondria to mark them for degradation. life-science-alliance.org By inhibiting USP30, these derivatives effectively enhance the ubiquitination of mitochondrial proteins. acs.orgbiorxiv.org

Studies have shown that treatment with USP30 inhibitors leads to an increase in the levels of phosphorylated Serine 65-ubiquitin (p-Ser65-Ub), a key signal for the recruitment of downstream autophagy machinery. acs.org This modulation of the ubiquitin landscape on mitochondria is a direct consequence of USP30 inhibition and a critical step in initiating mitophagy.

Impact of Derivatives on Key Cellular and Subcellular Processes

The targeted inhibition of USP30 by derivatives of this compound has profound effects on fundamental cellular processes, most notably the maintenance of a healthy mitochondrial network.

Regulation of Mitochondrial Dynamics and Homeostasis

The primary and most well-documented effect of USP30 inhibition is the induction of mitophagy, the cellular process for clearing damaged or superfluous mitochondria. nih.govlife-science-alliance.orgnih.gov This is a critical aspect of mitochondrial quality control, and its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders.

Table 2: Cellular Effects of USP30 Inhibition by Derivatives

| Cellular Process | Effect of Inhibition | Key Markers/Assays |

| Mitophagy | Increased | Enhanced clearance of damaged mitochondria, increased p-Ser65-Ub levels |

| Mitochondrial Ubiquitination | Increased | Accumulation of ubiquitinated mitochondrial proteins |

| Mitochondrial Homeostasis | Improved | Maintenance of a healthy mitochondrial network |

Influence on Mitophagy Pathways (e.g., Opposing Parkin-mediated Mitophagy)

Currently, direct evidence from peer-reviewed literature specifically detailing the influence of this compound derivatives on Parkin-mediated mitophagy is limited. However, the broader context of chemical modulators of mitophagy is well-established. For instance, certain compounds are known to inhibit mitophagy. nih.gov Sevoflurane and haloperidol (B65202) have been identified as inhibitors of this process. nih.gov Sevoflurane can suppress mitophagy, which may be linked to postoperative nervous system disruptions. nih.gov Haloperidol's long-term use and associated neurotoxicity may also be related to its inhibitory effects on mitophagy. nih.gov While these are not derivatives of this compound, their actions highlight the potential for synthetic compounds to modulate this pathway.

Enhancement of Mitophagic Clearance of Mitochondria

Conversely, some small molecules have been shown to induce mitophagy, a desirable effect in conditions where mitochondrial dysfunction is prevalent. The natural compound resveratrol (B1683913) and the toxin T-2 are known to regulate mitophagy through the Nrf2 factor. nih.gov Other substances like niclosamide (B1684120) and spermidine (B129725) can trigger mitophagy by reducing the mitochondrial membrane potential. nih.gov These examples provide a framework for the potential mechanisms by which derivatives of this compound could be designed to enhance the clearance of damaged mitochondria.

Apoptosis Pathway Modulation

Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or cancerous cells. The modulation of apoptotic pathways is a key strategy in cancer therapy.

Regulation of BAX/BAK-dependent Apoptosis Pathways

Research into a novel series of 4-amino-3-chloro benzoate (B1203000) ester derivatives, which share a similar structural backbone with derivatives of this compound, has provided insights into their pro-apoptotic activity. One such derivative, compound N5a , has been shown to induce cytotoxicity in various cancer cell lines. nih.gov This effect is achieved by targeting the epidermal growth factor receptor (EGFR) and subsequently activating caspase 3 and caspase 8, key executioners of the extrinsic apoptotic pathway. nih.gov The activation of these caspases ultimately leads to the BAX/BAK-dependent mitochondrial pathway of apoptosis.

Sensitization of Cancer Cells to Pro-apoptotic Agents (e.g., BH-3 mimetics)

The ability of 4-amino-3-chloro benzoate ester derivatives to activate caspases suggests a potential for these compounds to sensitize cancer cells to other pro-apoptotic agents. nih.gov By initiating the caspase cascade, these derivatives could lower the threshold for apoptosis induction by BH-3 mimetics, which are a class of drugs that target anti-apoptotic BCL-2 family proteins. This synergistic approach could enhance the efficacy of existing cancer therapies.

Influence on Cell Cycle Progression and DNA Repair Mechanisms

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer is often characterized by dysregulation of the cell cycle and DNA repair mechanisms.

Investigations have shown that nucleotide excision repair and base excision repair are modulated during the cell cycle. nih.gov In normal human fibroblasts, DNA repair processes are stimulated before the onset of DNA replication. nih.gov This suggests the formation of distinct DNA repair complexes at different phases of the cell cycle. nih.gov While direct studies on this compound derivatives are not yet prevalent, the established link between the cell cycle and DNA repair provides a rationale for exploring their potential to interfere with these processes in cancer cells. For example, some cancer therapies aim to inhibit DNA repair in tumor cells, making them more susceptible to DNA-damaging agents.

Receptor Modulation and Signal Transduction Pathways

The epidermal growth factor receptor (EGFR) is a key player in cell proliferation and survival, and its overactivity is a hallmark of many cancers.

A study focused on new 4-amino-3-chloro benzoate ester derivatives identified them as potential EGFR tyrosine kinase inhibitors. nih.gov Through in silico docking studies, hydrazine-1-carbothioamide derivatives, particularly compound N5a , demonstrated a favorable binding pattern to the EGFR pharmacophore. nih.gov This inhibition of EGFR activity is a critical mechanism for their anti-proliferative effects. The study confirmed that compound N5a induces cytotoxicity in A549, HepG2, and HCT-116 cancer cell lines by targeting EGFR. nih.gov

Compound Data

| Compound Name/Class | Parent Compound/Core Structure | Key Research Finding |

| N5a | 4-amino-3-chloro benzoate ester | Induces cytotoxicity in cancer cells by targeting EGFR and activating caspases 3 and 8. nih.gov |

| Hydrazine-1-carbothioamide derivatives | 4-amino-3-chloro benzoate ester | Showed the best matching pattern with the EGFR pharmacophore in silico. nih.gov |

| 1,3,4-oxadiazole derivatives | 4-amino-3-chloro benzoate ester | Synthesized and evaluated for EGFR targeting. nih.gov |

| Benzohydrazone derivatives | 4-amino-3-chloro benzoate ester | Synthesized and evaluated for EGFR targeting. nih.gov |

Therapeutic Applications of this compound Derivatives in Disease Models

The structural framework of this compound has proven to be a versatile starting point for the synthesis of novel therapeutic agents. Researchers have successfully modified this core to create derivatives with potent activity in oncological, neurodegenerative, immunological, antiviral, and metabolic disease models.

Oncological Research and Anti-Cancer Strategies

Derivatives of benzoic acid, the parent structure of this compound, have shown notable anti-cancer properties. For instance, certain benzoic acid derivatives have been found to suppress the viability of breast cancer cell lines, such as MCF-7 and MDA-MB-468. nih.gov These compounds can induce cell-cycle arrest at the G2/M phase and trigger apoptosis, a form of programmed cell death. nih.gov The induction of apoptosis is a key strategy in cancer therapy, and the ability of these derivatives to activate enzymes like caspase-3 highlights their potential as anti-cancer agents. nih.gov

Furthermore, research into related chloro-benzoic acid derivatives has led to the development of potent inhibitors of key signaling proteins involved in cancer progression. For example, new derivatives of 4-amino-3-chloro benzoate ester have been synthesized to target the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov One such derivative, compound N5a, demonstrated significant cytotoxicity in A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines by inhibiting EGFR and activating caspases 3 and 8, thereby inducing the extrinsic apoptotic pathway. nih.gov

The versatility of these derivatives is further illustrated by the creation of hybrid molecules. For instance, combining a thiazolidinone moiety with a ciminalum fragment (which contains a chloro-substituted phenyl ring) has resulted in compounds with significant cytotoxic effects on tumor cells. nih.gov The nature of the substituent at various positions on these hybrid molecules plays a crucial role in their anti-cancer cytotoxicity. nih.gov

| Derivative Type | Cancer Cell Line(s) | Mechanism of Action |

| Benzoic acid derivatives | MCF-7, MDA-MB-468 (Breast) | Induction of G2/M cell cycle arrest and apoptosis, activation of caspase-3. nih.gov |

| 4-amino-3-chloro benzoate ester derivatives | A549 (Lung), HepG2 (Liver), HCT-116 (Colon) | Inhibition of EGFR tyrosine kinase, activation of caspase 3 and 8, induction of extrinsic apoptosis. nih.gov |

| Ciminalum–thiazolidinone hybrids | Various, including leukemia, melanoma, and colon cancer lines. | Cytotoxic effects on tumor cells. nih.gov |

Neurodegenerative Disease Interventions (e.g., Parkinson's Disease via USP30 inhibition)

A promising area of research for derivatives of this compound is in the treatment of neurodegenerative diseases, particularly Parkinson's disease. nih.govmpg.de A key target in this area is the ubiquitin-specific protease 30 (USP30), an enzyme that negatively regulates mitophagy, the process of clearing damaged mitochondria. nih.govmpg.demissiontherapeutics.com In Parkinson's disease, impaired mitochondrial function is a central pathological feature. mpg.demichaeljfox.org

Inhibition of USP30 is seen as a potential disease-modifying therapy for Parkinson's. cam.ac.uk By inhibiting USP30, mitophagy is promoted, leading to the removal of dysfunctional mitochondria and improved neuronal health. nih.govmpg.demissiontherapeutics.com Structurally related small molecule USP30 inhibitors, synthesized based on a 1-cyano-pyrrolidine structure, have been shown to enhance mitophagy in neuronal cells, including those deficient in the parkin protein, which is mutated in some forms of hereditary Parkinson's. nih.gov

Studies have demonstrated that USP30 inhibition can reduce oxidative stress and is particularly effective in non-dopaminergic neurons. nih.gov In mouse models of Parkinson's disease, the loss of USP30 protected against behavioral deficits, decreased the accumulation of pathological alpha-synuclein, and attenuated the loss of dopaminergic neurons. cam.ac.uk A potent, selective, and brain-penetrant USP30 inhibitor, MTX115325, has shown promise in preclinical studies. cam.ac.uk

| Compound/Strategy | Disease Model | Key Findings |

| USP30 inhibitors (e.g., USP30i-3, USP30i-37) | In vitro neuronal cell models (control and PARK2 KO) | Enhanced basal mitophagy in PARK2 KO neurons, reduced oxidative stress. nih.gov |

| USP30 knockout / MTX115325 | Mouse model of Parkinson's disease | Protected against behavioral deficits, reduced pathological alpha-synuclein, attenuated dopaminergic neuron loss. cam.ac.uk |

Immunomodulation and Anti-Inflammatory Effects

Derivatives of this compound and related structures have demonstrated significant immunomodulatory and anti-inflammatory properties. For example, the compound 2-(3-(chloromethyl)benzoyloxy)benzoic acid (3-CH2Cl), a salicylic (B10762653) acid derivative, has been shown to possess immunomodulatory activity. inabj.org In a study using lipopolysaccharide (LPS)-induced inflammation in mice, 3-CH2Cl was found to decrease the population of CD4+ T-cells while increasing the population of CD4+ regulatory T-cells (Tregs) and the expression of FoxP3, a key transcription factor for Treg function. inabj.org This suggests its potential as a therapeutic agent for reducing inflammatory conditions. inabj.org

Other benzoic acid derivatives isolated from natural sources, such as Melicope semecarpifolia, have exhibited potent inhibitory effects on superoxide (B77818) anion generation and elastase release by human neutrophils, which are key processes in inflammation. nih.gov Furthermore, isatin (B1672199) derivatives, which can be synthesized with various substitutions, have been evaluated for their anti-inflammatory activity. chula.ac.th The presence and nature of substituents on the isatin nucleus play a crucial role in modulating their anti-inflammatory properties. chula.ac.th

| Derivative | Model | Effect |

| 2-(3-(chloromethyl)benzoyloxy)benzoic acid (3-CH2Cl) | LPS-induced inflammation in mice | Decreased CD4+ T-cell population, increased CD4+ Treg population and FoxP3 expression. inabj.org |

| Benzoic acid derivatives from Melicope semecarpifolia | Human neutrophils | Potent inhibition of superoxide anion generation and elastase release. nih.gov |

| Isatin derivatives | Croton oil-induced ear edema test | Anti-inflammatory activity modulated by substituents. chula.ac.th |

Antiviral Activities and Viral Infection Pathways

Research has also explored the antiviral potential of benzoic acid derivatives. A study focusing on influenza A virus identified a benzoic acid derivative, NC-5, with significant antiviral activity. nih.gov NC-5 was effective against both standard and oseltamivir-resistant strains of influenza A virus, including H1N1 and H3N2 subtypes. nih.gov The compound was found to inhibit the neuraminidase activity of the virus, which is crucial for the release of new viral particles from infected cells. nih.gov In animal studies, orally administered NC-5 protected mice from lethal influenza infections, reducing weight loss and lung injury. nih.gov

The 50% effective concentrations (EC50) for NC-5 against H1N1 and an oseltamivir-resistant H1N1 strain were 33.6 μM and 32.8 μM, respectively, with a low cytotoxicity (CC50 > 640 μM). nih.gov These findings highlight the potential of such derivatives as promising candidates for the development of new anti-influenza drugs, including those effective against resistant strains. nih.gov

| Compound | Virus | Mechanism/Effect | EC50 |

| NC-5 | Influenza A (H1N1, H3N2, oseltamivir-resistant H1N1) | Neuraminidase inhibition, suppression of viral protein expression, protection in mouse models. nih.gov | 33.6 μM (H1N1), 32.8 μM (H1N1-H275Y) nih.gov |

Metabolic Disorder Interventions

While direct research on this compound derivatives in metabolic disorders is less documented in the provided context, the broader class of benzoic acid derivatives has been investigated for its therapeutic potential in this area. Bile acids, which are steroid derivatives, are known to regulate glucose, lipid, and energy metabolism through the activation of the farnesoid X receptor (FXR) and the G protein-coupled receptor TGR5. nih.gov This has made bile acid signaling pathways an attractive target for treating metabolic diseases. nih.gov

Semi-synthetic bile acid derivatives like obeticholic acid have shown positive effects in metabolic and hepato-biliary disorders. nih.gov Furthermore, 4-hydroxybenzoic acid (4-HBA) and its derivatives, which can be synthesized through metabolic engineering, have demonstrated potential as antidiabetic and cardioprotective agents. researchgate.net These findings suggest that the chemical scaffold of benzoic acid is a promising starting point for developing novel therapies for metabolic syndrome and related conditions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Chloro 4 Morpholinobenzoic Acid Derivatives

Correlating Specific Structural Features with Biological Potency and Selectivity

The biological activity of derivatives of 3-chloro-4-morpholinobenzoic acid is intricately linked to their structural characteristics. Research has demonstrated that alterations in the substitution pattern of the benzoic acid ring and modifications to the substituent groups can lead to significant changes in potency and selectivity.

For instance, in a series of 2-morpholinobenzoic acid derivatives investigated as antiproliferative agents, the substitution pattern on the benzoic acid ring was found to be a critical determinant of activity. A comparison between compounds with a 2,5-substitution pattern and their 2,4-substituted analogues, both bearing a 3-chloro substitution on a benzyl (B1604629) ring, revealed a threefold decrease in inhibitory activity against phosphatidylcholine-specific phospholipase C (PC-PLC) when the substitution was altered from the 2,5- to the 2,4-position. nih.gov Specifically, the 2,5-substituted carboxylic acid derivative showed 89.3% inhibition, which dropped to 66.9% for the 2,4-substituted analogue. nih.gov

Furthermore, the nature of the substituent at the carboxylic acid position plays a crucial role. Conversion of the carboxylic acid to a hydroxamic acid in the 2,5-substituted series resulted in a less pronounced but still significant 1.5-fold decrease in enzyme inhibition. nih.gov In another study on N-carboxyphenylpyrrole derivatives as HIV fusion inhibitors, modifications of the core structure of N-(3-carboxy-4-chloro)phenylpyrrole led to the discovery of compounds with promising anti-HIV-1 activity. nih.gov

The antiproliferative activity of these compounds has been evaluated in various cancer cell lines. For a library of 2-morpholino-4-N-benzylamine derivatives, the carboxylic acid versions showed minimal activity. nih.gov However, their corresponding methyl esters exhibited moderate activity, with the 2-bromo substituted ester being the most potent, reducing cell proliferation to 51.3% in MDA-MB-231 breast cancer cells and 29.5% in HCT116 colorectal cancer cells. nih.gov This highlights the impact of even small modifications, such as esterification, on the biological outcome.

Interactive Table: Antiproliferative Activity of 2-morpholino-4-N-benzylamine Esters (10a-m)

| Compound | Substitution on Benzyl Ring | % Proliferation in MDA-MB-231 | % Proliferation in HCT116 |

| 10h | 2-Bromo | 51.3 ± 13.3 | 29.5 ± 8.6 |

Role of the Chlorophenyl and Morpholine (B109124) Moieties in Ligand-Target Interactions

The chlorophenyl and morpholine moieties are fundamental components of this compound derivatives, and both play crucial roles in how these ligands interact with their biological targets.

The morpholine ring, in particular its nitrogen atom, appears to be essential for inhibitory activity in certain contexts. Studies on 2-morpholinobenzoic acid derivatives as PC-PLC inhibitors have strongly suggested that the morpholinyl nitrogen is critical for activity. nih.gov When the morpholine ring was replaced with a tetrahydropyran (B127337) (THP) moiety, a complete loss of inhibitory activity was observed for the carboxylic acid derivative. nih.gov The corresponding THP-hydroxamic acid showed a 2.5-fold decrease in inhibitory potency compared to its morpholine analogue. nih.gov This indicates a specific interaction, likely a hydrogen bond or a crucial electrostatic interaction, involving the morpholine nitrogen.

The chlorophenyl group also significantly influences the biological activity, often through steric and electronic effects. The position of the chloro group on the phenyl ring can dramatically alter the compound's efficacy. For example, in the search for potent HIV fusion inhibitors, N-(3-carboxy-4-chloro)phenylpyrrole was identified as a promising hit. nih.gov The presence of the chloro group at the 4th position of the phenyl ring was found to be important for activity in some series of compounds. researchgate.net In a series of anilinoquinazolines, substitution at the meta position of the anilino ring with halogen atoms led to very potent compounds. drugdesign.org Modeling and X-ray crystallography later confirmed that this substitution creates favorable steric interactions within a hydrophobic pocket of the target enzyme's ATP binding domain. drugdesign.org

Design and Synthesis of Analogues to Optimize Pharmacological Profiles

The design and synthesis of analogues are a cornerstone of medicinal chemistry, aimed at refining the pharmacological properties of a lead compound. For derivatives of this compound, this has involved systematic modifications to enhance potency, selectivity, and other druglike properties.

A common strategy involves the synthesis of a library of related compounds with variations at specific positions. For example, a series of 2-morpholino-4-N-benzylamine derivatives were synthesized to explore the SAR. nih.gov The synthesis began with 2-chloro-4-nitrobenzoic acid, where an Ullmann-coupling was used to introduce the morpholine ring, followed by a Fischer esterification to produce the methyl benzoate (B1203000) intermediate. nih.gov

In another example, N-carboxyphenylpyrrole derivatives were designed and synthesized based on the structures of initial hits. This led to the creation of 42 new compounds in two series, with eleven exhibiting promising anti-HIV-1 activity. nih.gov The synthesis of these analogues often involves multi-step reaction sequences. For instance, the synthesis of certain 1,2,4-oxadiazole (B8745197) derivatives started with the treatment of cyanobenzoic acids or esters with hydroxylamine (B1172632) hydrochloride to form benzamidoximes. nih.gov These intermediates were then reacted with bromoacetyl bromide or chloroacetyl chloride to construct the oxadiazole ring. nih.gov

The synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide provides another illustration of analogue preparation. google.com This process utilized 3-nitro-4-chlorobenzoic acid as the starting material and employed a condensing agent and activator to form an intermediate ester, which was then reacted with 3-chloro-2-methylaniline. google.com The final step involved the reduction of the nitro group to an amino group. google.com These synthetic efforts are crucial for generating a diverse set of molecules to systematically probe the SAR and optimize for desired biological effects.

Computational Chemistry and Molecular Modeling Approaches for SAR Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the prediction of SAR and guiding the design of new compounds. These approaches are particularly valuable for understanding the three-dimensional interactions between a ligand and its target protein.

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a small molecule to a protein. In the development of DPP-IV inhibitors, for instance, designed derivatives of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide were subjected to molecular docking studies. sciencescholar.us This allowed researchers to select the most promising candidates for synthesis and biological evaluation based on their predicted interactions with the enzyme's active site. sciencescholar.us

These computational methods can also be used to calculate important molecular properties that influence a compound's pharmacological profile, such as Lipinski's rule of five parameters, polar surface area, hydrophobicity, and solubility. drugdesign.orgsciencescholar.us By analyzing these properties in conjunction with docking results, chemists can prioritize the synthesis of compounds with a higher probability of success.

Furthermore, molecular modeling can provide insights into the structural basis of SAR. For example, after discovering that meta-substitution with halogens on the anilino ring of anilinoquinazolines led to potent inhibitors, modeling was used to demonstrate that this was due to favorable steric interactions within a hydrophobic region of the target kinase. drugdesign.org This understanding can then be used to design further analogues with improved binding affinity.

Advanced Analytical and Characterization Techniques for 3 Chloro 4 Morpholinobenzoic Acid and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 3-Chloro-4-morpholinobenzoic acid and its related compounds. By analyzing the interaction of these molecules with electromagnetic radiation, detailed information about their atomic composition and functional groups can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic compounds. In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals provide detailed information about the number and environment of protons in a molecule.

For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the protons on the aromatic ring and the morpholine (B109124) ring. The protons of the morpholine ring would likely appear as two multiplets corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms. The aromatic protons would exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift.

Table 1: Representative ¹H NMR Data for Benzoic Acid Derivatives

| Compound Name | Solvent | Chemical Shifts (ppm) and Multiplicity |

|---|---|---|

| 3-Chlorobenzoic acid | DMSO | 13.34 (s, 1H), 7.79 (m, 2H), 7.70 (m, 1H), 7.55 (t, J = 8.08 Hz, 1H) |

| 4-Methylbenzoic acid | DMSO | 12.80 (s, 1H), 7.84 (d, J = 6.48 Hz, 2H), 7.29 (d, J = 7.88 Hz, 2H), 2.36 (s, 3H) |

| 2-Chlorobenzoic acid | CDCl₃ | 8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H) |

This table presents data for related compounds to illustrate typical chemical shifts for the aromatic and carboxylic acid protons.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Purity Assessment (e.g., LCMS)

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for assessing purity. The mass spectrometer ionizes the sample and separates the resulting ions based on their mass-to-charge ratio (m/z).

For this compound (C₁₁H₁₂ClNO₃), the expected monoisotopic mass is approximately 241.05 g/mol . sigmaaldrich.com High-resolution mass spectrometry would be able to confirm this mass with high accuracy, thereby validating the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, the mass spectrum of the related compound 3-Chloro-4-methylbenzoic acid shows a top peak at m/z 170, corresponding to the molecular ion. nih.gov

Table 2: Mass Spectrometry Data for this compound Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Peaks |

|---|---|---|---|

| 3-Chloro-4-methylbenzoic acid | C₈H₇ClO₂ | 170.59 | 170, 153, 125 nih.gov |

| 3-Chloro-4-hydroxybenzoic acid | C₇H₅ClO₃ | 172.56 | 172, 155, 157 nih.gov |

| 3-Chlorobenzoic acid | C₇H₅ClO₂ | 156.56 | 156, 139, 111 nih.gov |

This table provides mass spectrometry data for derivatives, highlighting the molecular ion peaks used for formula confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.

In the IR spectrum of this compound, one would expect to see characteristic absorption bands for the carboxylic acid group (a broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹), the C-N stretching of the morpholine ring, and the C-Cl stretch. The IR spectrum for 3-Chloro-4-methylbenzoic acid, for example, would show characteristic peaks for the carboxylic acid and the C-Cl bond. nih.gov Similarly, the NIST WebBook provides IR spectral data for 3-Chloro-4-hydroxybenzoic acid. nist.gov

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| Carboxylic Acid O-H Stretch | 2500 - 3300 (broad) |

| C-H Stretch (aromatic and aliphatic) | 2850 - 3100 |

| Carboxylic Acid C=O Stretch | 1680 - 1720 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-N Stretch (morpholine) | 1000 - 1350 |

| C-O Stretch (morpholine and carboxylic acid) | 1000 - 1300 |

| C-Cl Stretch | 600 - 800 |

This table outlines the expected IR absorption frequencies for the key functional groups in this compound based on standard IR correlation tables.

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are vital for separating the components of a mixture, allowing for the assessment of purity and the isolation of specific isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Profiling and Quantitative Analysis

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for determining the purity of a sample by separating the main compound from any impurities. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis. A purity of 97% is reported for commercially available this compound. sigmaaldrich.com The analysis of other acidic compounds, such as herbicides in water, demonstrates the utility of LC-MS for detecting and quantifying trace levels of analytes. researchgate.net For a derivative like 3-Chloro-4-(methylsulfamoyl)benzoic acid, LC-MS is listed as a relevant analytical technique. bldpharm.com

Chiral Chromatography for Enantiomeric Excess Determination and Isomer Separation

Chiral chromatography is a specialized form of chromatography used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. While this compound itself is not chiral, some of its derivatives, such as 3-Chloro-4-(3-methylmorpholin-4-yl)benzoic acid, possess a chiral center. nih.gov For such compounds, determining the enantiomeric excess (ee) is crucial, as different enantiomers can have different biological activities.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs are widely used for their broad chiral recognition abilities. nih.gov The choice of mobile phase is also critical for achieving good separation. For some chiral separations, a polar ionic mode (PIM), which uses a polar organic solvent with soluble salts, can be effective, especially for LC-MS applications. nih.gov The development of methods for the chiral separation of various pharmaceuticals by HPLC is an active area of research. nih.gov

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence the drug's stability, solubility, and bioavailability. For this compound and its derivatives, understanding the three-dimensional arrangement of molecules in the crystal lattice is paramount. Advanced techniques such as X-ray crystallography and analyses of polymorphism provide profound insights into the material's solid-state behavior.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. This technique is indispensable for elucidating the absolute stereochemistry of chiral molecules and for analyzing the intricate network of intermolecular interactions that dictate the crystal packing.

While specific crystallographic data for this compound is not publicly available, the analysis of closely related structures, such as substituted benzoic acids and morpholine-containing compounds, provides a clear framework for the application of this technique. For instance, the crystal structure of a derivative, 4-[(Morpholin-4-yl)carbothioyl]benzoic acid, has been determined, revealing key structural features that are likely to be relevant for this compound. nih.govresearchgate.net

In a hypothetical crystallographic study of this compound, the analysis would focus on several key aspects:

Molecular Conformation: Determining the conformation of the morpholine ring (typically a chair conformation) and the dihedral angle between the plane of the benzoic acid and the morpholine ring. researchgate.net

Crystal Packing: Understanding how the molecules arrange themselves in the crystal lattice. This includes identifying any π–π stacking interactions between the aromatic rings, which can further stabilize the packing. researchgate.net The chlorine substituent and the morpholine group will also influence the packing arrangement.

For derivatives of this compound that are chiral, X-ray crystallography using anomalous dispersion is the gold standard for determining the absolute configuration of stereocenters. This is crucial for structure-activity relationship (SAR) studies in drug development.

A representative table of crystallographic data, based on the analysis of a related morpholine-containing benzoic acid derivative, is presented below to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₂H₁₃NO₃S (for a related derivative) |

| Molecular Weight | 251.29 g/mol (for a related derivative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 8.3252(1) Å, b = 17.1485(3) Å, c = 9.3505(1) Å, β = 116.249(1)° |

| Volume | 1197.26(3) ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.394 Mg/m³ |

This data is for 4-[(Morpholin-4-yl)carbothioyl]benzoic acid and is presented for illustrative purposes. researchgate.net

Polymorphism and Crystalline Form Analysis

Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability. ijrps.comresearchgate.netresearchgate.net Therefore, a thorough investigation of polymorphism is a critical aspect of pharmaceutical development.

For this compound, the potential for polymorphism should be systematically investigated. Different crystallization conditions (e.g., solvent, temperature, cooling rate) could lead to the formation of different polymorphs. The presence of flexible moieties like the morpholine ring and the potential for various hydrogen bonding arrangements can increase the likelihood of polymorphic forms.

The characterization of potential polymorphs of this compound and its derivatives would involve a combination of analytical techniques:

Powder X-ray Diffraction (PXRD): This is a primary tool for distinguishing between different crystalline forms, as each polymorph will produce a unique diffraction pattern.

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting points and enthalpies of fusion of different polymorphs. It can also detect phase transitions between polymorphs as a function of temperature.

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the compound and can help to distinguish between anhydrous forms and solvates or hydrates.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can differentiate polymorphs based on subtle differences in their molecular conformations and intermolecular interactions, which result in distinct spectral features.

Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR is a powerful technique for probing the local environment of atomic nuclei within the crystal lattice and can provide detailed structural information to differentiate polymorphs. nih.gov

The discovery and characterization of different crystalline forms are crucial for selecting the most stable and bioavailable form of an API for formulation. ijrps.com For example, a metastable polymorph might exhibit higher solubility but could convert to a more stable, less soluble form over time, impacting the drug's efficacy and shelf-life.

The table below summarizes the techniques used in polymorphism screening and the type of information each provides.

| Analytical Technique | Information Obtained |

| Powder X-ray Diffraction (PXRD) | Unique diffraction pattern for each crystalline form, "fingerprint" of the polymorph. |

| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, detection of phase transitions. |

| Thermogravimetric Analysis (TGA) | Thermal stability, identification of solvates and hydrates. |

| Infrared (IR) & Raman Spectroscopy | Differences in molecular conformation and intermolecular interactions. |

| Solid-State NMR (ssNMR) | Detailed information on the local atomic environment within the crystal lattice. |

A comprehensive understanding of the solid-state chemistry of this compound and its derivatives is essential for the development of a safe, stable, and effective pharmaceutical product.

Preclinical and Translational Research on 3 Chloro 4 Morpholinobenzoic Acid Derivatives

In Vitro Pharmacological Profiling and Cellular Assays for Biological Activity

In the initial stages of drug discovery, derivatives of a parent compound like 3-Chloro-4-morpholinobenzoic acid would undergo extensive in vitro testing to determine their biological activity and potential therapeutic effects. This process involves a variety of pharmacological profiling and cellular assays.

Researchers would typically begin by screening the derivatives against a panel of biological targets, such as enzymes or receptors, to identify any inhibitory or activating effects. For instance, if the compounds were designed as potential anticancer agents, they might be tested against a range of protein kinases, which are often dysregulated in cancer. Cellular assays would then be employed to observe the effects of the compounds on whole cells. These assays can measure various cellular processes, including cell viability, proliferation, apoptosis (programmed cell death), and cell cycle progression. For example, a common method is the MTT assay, which assesses a cell's metabolic activity as an indicator of its viability.

The table below illustrates the types of data that would be collected from such in vitro studies for a hypothetical series of this compound derivatives.

Table 1: Illustrative In Vitro Pharmacological Profile of Hypothetical this compound Derivatives

| Compound ID | Target Inhibition (IC₅₀, µM) | Cell Line A Proliferation (GI₅₀, µM) | Cell Line B Apoptosis (% of control) |

|---|---|---|---|

| Derivative 1 | 0.5 (Kinase X) | 1.2 | 150 |

| Derivative 2 | >10 (Kinase X) | 15.8 | 105 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

In Vivo Efficacy and Proof-of-Concept Studies in Relevant Disease Models

Following promising in vitro results, the most potent and selective derivatives would advance to in vivo testing. These studies are crucial for establishing proof-of-concept and evaluating the efficacy of a compound in a living organism. The choice of disease model is critical and depends on the intended therapeutic application. For example, if the derivatives showed anticancer activity in vitro, they would likely be tested in animal models of cancer, such as tumor xenografts in immunodeficient mice.

In these studies, researchers would assess the ability of the compound to inhibit tumor growth, reduce metastasis, or prolong survival. Key parameters measured would include tumor volume and weight. The data would be used to determine if the in vitro activity translates to a therapeutic effect in a more complex biological system.

The following table provides a hypothetical example of the kind of data that would be generated from an in vivo efficacy study.

Table 2: Hypothetical In Vivo Efficacy of a this compound Derivative in a Cancer Xenograft Model

| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

|---|---|---|

| Vehicle Control | 1500 | 0 |

| Derivative 3 (low dose) | 900 | 40 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacokinetic and Pharmacodynamic Investigations of Derivatives

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug candidate is essential for its development. Pharmacokinetics describes what the body does to the drug, while pharmacodynamics describes what the drug does to the body.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are fundamental to understanding the disposition of a compound within an organism. These studies would investigate how a derivative of this compound is absorbed into the bloodstream, distributed to various tissues, metabolized into other substances, and ultimately excreted from the body. In vitro assays using liver microsomes, for example, can predict the metabolic stability of a compound.

Bioavailability and Systemic Exposure of Candidate Compounds

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Systemic exposure, often measured by the area under the concentration-time curve (AUC), provides a measure of the total amount of drug that the body is exposed to over time. These parameters are determined through studies in animals where blood samples are collected at various time points after administration of the compound.

Toxicology and Safety Profiling of Derivatives (Initial Screens)

Early assessment of a compound's potential toxicity is a critical step in preclinical research. Initial toxicology screens are designed to identify any potential safety concerns that could prevent a compound from being developed further. These screens typically involve exposing cells or animals to the compound at various concentrations and monitoring for adverse effects.

Common in vitro toxicology assays include cytotoxicity assays in various cell lines (e.g., liver cells to assess potential hepatotoxicity) and assays to evaluate the potential for genotoxicity (damage to DNA). Preliminary in vivo toxicology studies in animals would involve observing for any signs of toxicity and examining tissues for any pathological changes.

The table below shows a hypothetical example of initial toxicology screening data.

Table 3: Illustrative Initial Toxicology Profile of a this compound Derivative

| Assay Type | Endpoint | Result for Derivative 3 |

|---|---|---|

| In Vitro Cytotoxicity (HepG2 cells) | CC₅₀ (µM) | > 50 |

| Ames Test (Genotoxicity) | Mutagenicity | Negative |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Emerging Research Frontiers and Future Perspectives for 3 Chloro 4 Morpholinobenzoic Acid Research

Development of Next-Generation 3-Chloro-4-morpholinobenzoic Acid-Derived Therapeutic Candidates

The development of next-generation therapeutic candidates derived from this compound is a primary focus of ongoing research. The core structure is viewed as a versatile scaffold that can be chemically modified to create derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. A key area of development has been the generation of inhibitors for Ubiquitin Specific Peptidase 30 (USP30), an enzyme implicated in mitochondrial quality control. google.com

Researchers are actively synthesizing and evaluating novel derivatives by modifying various parts of the parent molecule. For instance, the carboxylic acid group can be converted into amides, esters, or other bioisosteres to alter binding interactions and cell permeability. One approach involves creating substituted cyanopyrrolidines, which have shown activity as USP30 inhibitors and have potential applications in treating conditions related to mitochondrial dysfunction, cancer, and fibrosis. google.com The strategy of molecular hybridization, where the this compound core is combined with other pharmacophores, is also being explored to create multifunctional molecules that can hit multiple targets or possess enhanced drug-like properties. nih.gov

Future work in this area will likely involve the creation of extensive libraries of these derivatives for high-throughput screening against a panel of disease targets. nih.gov The goal is to identify next-generation compounds that not only show high efficacy but also possess the necessary characteristics for clinical development.

Exploration of Novel Biological Targets Beyond USP30 for Broader Therapeutic Utility

While USP30 has been a significant target for compounds derived from the this compound scaffold, researchers are expanding their investigations to identify new biological targets. google.comgoogle.com This exploration is crucial for broadening the therapeutic potential of this class of molecules to a wider range of diseases.

One promising area is the targeting of other enzymes in the ubiquitin-proteasome system, given the success with USP30. google.com Furthermore, research into structurally related compounds, such as 4-amino-3-chloro benzoate (B1203000) ester derivatives, has demonstrated activity against the Epidermal Growth Factor Receptor (EGFR), a well-known target in cancer therapy. nih.gov This finding suggests that modifications to the this compound core could yield potent EGFR inhibitors. The study showed that certain derivatives could induce cytotoxicity in cancer cell lines by targeting EGFR and activating apoptotic pathways. nih.gov

The anti-apoptotic role demonstrated by USP30 inhibition also opens the door to exploring other proteins involved in programmed cell death. google.com Research indicates that depleting USP30 can sensitize cancer cells to other therapeutic agents, suggesting that its derivatives could be investigated for their role in modulating pathways like BAX/BAK-dependent apoptosis. google.com Future studies will likely employ proteomic and chemoproteomic approaches to pull down and identify new protein binding partners for novel derivatives, thereby uncovering previously unknown mechanisms of action and therapeutic opportunities.

Integration with Combination Therapies for Enhanced Efficacy in Complex Diseases

The potential for integrating this compound derivatives into combination therapy regimens is a significant area of future research, particularly for complex multifactorial diseases like cancer. The rationale behind this approach is to achieve synergistic effects, overcome drug resistance, and reduce the toxicity associated with high doses of single agents.

A key example stems from the role of USP30 in cellular pathways. Research has shown that the depletion of USP30 can sensitize cancer cells to BH-3 mimetics, a class of drugs that promote apoptosis. google.com This suggests a powerful strategy where a USP30 inhibitor derived from this compound could be combined with a BH-3 mimetic to more effectively trigger cancer cell death.

Furthermore, the success of proteasome inhibitors like bortezomib (B1684674) in cancer treatment highlights the therapeutic potential of targeting the ubiquitin system. google.com A logical next step is to explore combining USP30 inhibitors with proteasome inhibitors or other standard-of-care chemotherapies. The goal of such combinations would be to attack cancer cells from multiple angles, for instance, by simultaneously inhibiting protein degradation and modulating mitochondrial quality control. The design of clinical trials to evaluate the safety and efficacy of these combination approaches will be a critical step in translating this research into patient benefits.

Advanced Methodologies for Green Synthesis and Sustainable Production

As with any promising pharmaceutical building block, the development of environmentally friendly and cost-effective synthesis methods is paramount for the long-term viability of this compound and its derivatives. Traditional chemical synthesis routes for aromatic acids often rely on harsh reagents, high temperatures, and organic solvents, which carry environmental and economic costs. researchgate.net

Future research is focused on developing "green" synthesis protocols. This includes the exploration of biocatalysis, where microorganisms or their enzymes are used to carry out specific chemical transformations under mild conditions. nih.gov For instance, engineered yeasts and fungi are being developed as "cell factories" for the sustainable production of various aromatic chemicals from renewable feedstocks like sugars. chalmers.se Another avenue is the use of more sustainable starting materials. Research into producing hydroxyaromatic carboxylic acids from biomass-derived phenolic compounds presents a potential alternative to petroleum-based feedstocks. rsc.org

Improving the efficiency of the chemical reactions themselves is also a key goal. This involves using less hazardous solvents, such as water, and developing novel catalysts that can drive reactions with high selectivity and yield at lower energy inputs. researchgate.netacs.org The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor, can also simplify processes and reduce waste. google.com Adopting these green chemistry principles will be essential for the sustainable, large-scale production of this compound derivatives.

Sustainable Synthesis Approaches for Aromatic Acids

| Methodology | Principle | Potential Advantage | Reference |

|---|---|---|---|

| Biomass-based Routes | Utilizing renewable starting materials like quinic acid or shikimic acid from biomass. | Reduces dependence on fossil fuels. | researchgate.net |

| Microbial Cell Factories | Engineering microorganisms (e.g., yeast, fungi) to produce aromatic compounds via fermentation of sugars. | Low-cost, environmentally friendly process using renewable feedstock. | nih.govchalmers.se |

| Improved Chemical Synthesis | Using milder conditions, safer solvents (e.g., water), and more efficient catalysts. | Reduces toxic waste and energy consumption. | researchgate.net |

| CO2 Fixation | Improving processes like the Kolbe–Schmitt reaction to utilize CO2 as a feedstock. | Potential for carbon sequestration and contributing to net-zero goals. | rsc.org |

Computational Drug Design and Rational Optimization Strategies for Improved Pharmacological Profiles

Computational drug design is an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. taylorandfrancis.comnih.gov In the context of this compound, these in silico methods are being used to rationally design next-generation derivatives with superior pharmacological properties. slideshare.netwikipedia.org

Structure-based drug design (SBDD) is a key approach, particularly when the three-dimensional structure of the biological target is known. nih.govbeilstein-journals.org For a target like USP30, researchers can use molecular docking simulations to predict how different derivatives of this compound will bind within the active site. nih.gov This allows for the virtual screening of large compound libraries to prioritize candidates for synthesis and testing, saving time and resources. taylorandfrancis.com

When a target's structure is unknown, ligand-based drug design (LBDD) methods are employed. mdpi.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping help to identify the key chemical features required for biological activity. mdpi.com For example, by analyzing a set of active and inactive derivatives, a pharmacophore model can be built to guide the design of new molecules with a higher probability of being active. slideshare.net

Furthermore, computational tools are crucial for predicting and optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govmdpi.com By flagging potential liabilities early in the design process, researchers can modify candidates to improve their drug-like characteristics, such as oral bioavailability and safety profile, thereby increasing the likelihood of success in later stages of drug development. acs.org The integration of artificial intelligence and machine learning is further enhancing these predictive capabilities, enabling more rapid and accurate optimization of lead compounds. taylorandfrancis.com

Computational Drug Design Strategies

| Strategy | Description | Application for this compound Derivatives | Reference |

|---|---|---|---|